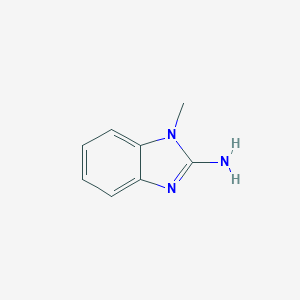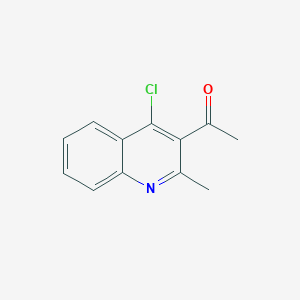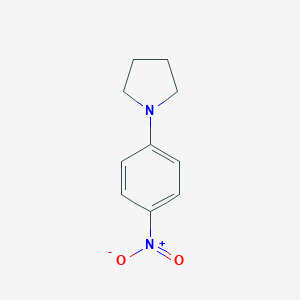
1-(4-Nitrofenil)pirrolidina
Descripción general
Descripción
1-(4-Nitrophenyl)pyrrolidine is a chemical compound with the CAS Number: 10220-22-1 . It has a molecular weight of 192.22 . The IUPAC name for this compound is 1-(4-nitrophenyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine, the core structure of 1-(4-Nitrophenyl)pyrrolidine, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 1-(4-Nitrophenyl)pyrrolidine is C10H12N2O2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of this compound is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the asymmetric intramolecular aldol reaction, intermolecular aldol reactions, and Diels–Alder cycloadditions .Physical and Chemical Properties Analysis
1-(4-Nitrophenyl)pyrrolidine is a solid crystal at room temperature . It has a boiling point of 163-166°C .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte de la estructura de “1-(4-Nitrofenil)pirrolidina”, es ampliamente utilizado por químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamio saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Tratamiento de enfermedades humanas
Se han informado en la literatura moléculas bioactivas caracterizadas por el anillo de pirrolidina y sus derivados, incluidas las pirrolizinas, la pirrolidina-2-ona, las pirrolidina-2,5-dionas y el prolinol, desde 2015 hasta la fecha . Estos compuestos han mostrado potencial en el tratamiento de diversas enfermedades humanas .
Estereogenicidad de los carbonos
Una de las características más significativas del anillo de pirrolidina es la estereogenicidad de los carbonos . Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .
Moduladores selectivos del receptor de andrógenos (SARMs)
Los derivados de 4-(pirrolidin-1-il)benzonitrilo, que son estructuralmente similares a “this compound”, se han sintetizado como moduladores selectivos del receptor de andrógenos (SARMs) . Estos compuestos han mostrado potencial en la modificación del perfil farmacocinético .
Síntesis química
La porción de sulfamida sustituida se unió al andamio de pirrolidina de (S)-terc-butil-2-(aminometil)pirrolidina-1-carboxilato, explotando dos vías sintéticas similares . Ambas vías comienzan con el sulfato de catecol y se caracterizan por un orden inverso de los pasos sintéticos<a aria-label="2: The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways2" data-citationid="7c85db72-4037-fa63-b05e-313cbbbc9956-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/28/5/2234" target="_blank
Mecanismo De Acción
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The presence of the pyrrolidine ring in bioactive molecules often leads to target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made to optimize the pharmacokinetic profile of similar compounds .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The biological activity of similar compounds can be influenced by steric factors .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural features of 1-(4-Nitrophenyl)pyrrolidine, including its nitrophenyl group .
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-(4-Nitrophenyl)pyrrolidine are not well characterized. Other pyrrolidine derivatives have been shown to interact with various enzymes and cofactors, and to influence metabolic flux and metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and that it has specific effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-Nitrophenyl)pyrrolidine and its effects on activity or function are not well characterized. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSJUBRGIJRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326236 | |
| Record name | 1-(4-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10220-22-1 | |
| Record name | 10220-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable optical properties of 1-(4-Nitrophenyl)pyrrolidine?
A1: Research suggests that 1-(4-Nitrophenyl)pyrrolidine exhibits promising non-linear optical (NLO) characteristics. Studies utilizing the Z-scan technique have demonstrated the compound's capacity for saturation absorption and self-defocusing. These properties are indicative of its potential in optical switching and limiting applications. Furthermore, the laser damage threshold of the crystal has been measured at 2.18 GW/cm-2. []
Q2: How is the crystal structure of 1-(4-Nitrophenyl)pyrrolidine organized?
A2: The molecular structure of 1-(4-Nitrophenyl)pyrrolidine reveals specific spatial arrangements. The pyrrolidine ring's average plane is found to be roughly orthogonal to the carboxamide group and nearly parallel to the benzene plane. [] This arrangement, stabilized by N—H⋯O hydrogen bonds forming layers parallel to the ac plane, offers insights into the compound's packing and potential interactions.
Q3: Has 1-(4-Nitrophenyl)pyrrolidine been utilized as a precursor for polymerization reactions?
A3: Yes, a chiral derivative of 1-(4-Nitrophenyl)pyrrolidine, specifically (S)-2-methacryloyloxymethyl-1-(4-nitrophenyl)pyrrolidine, has been synthesized and successfully polymerized. [] This suggests the potential for incorporating this compound into polymeric structures, opening avenues for creating materials with tailored properties.
Q4: Are there any studies on the growth and characterization of 1-(4-Nitrophenyl)pyrrolidine crystals?
A4: Yes, researchers have successfully grown single crystals of 1-(4-Nitrophenyl)pyrrolidine using the slow evaporation solution growth technique. [, ] These crystals have been further characterized, providing valuable data for understanding their structure-property relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
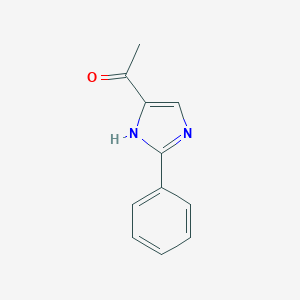



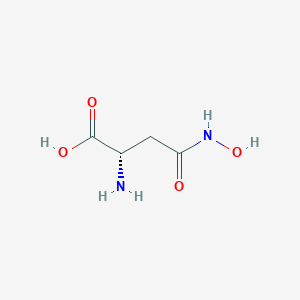

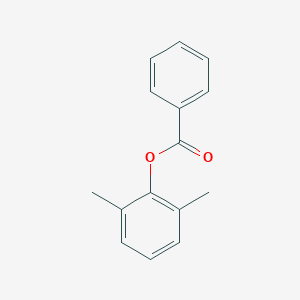


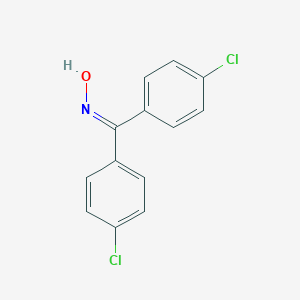
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
